

Ziapiin 2 Application in Ex Vivo Retinal Explants: Application Notes and Protocols

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Compound of Interest

Compound Name: Ziapiin 2

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Introduction

Ziapiin 2 is a novel, membrane-targeted photoswitch molecule designed to restore light sensitivity in degenerate retinas. Unlike traditional optogenetic or prosthetic approaches, **Ziapiin 2** does not require genetic modification or implanted devices.[1][2] It functions by intercalating into the neuronal membrane and modulating its capacitance and excitability in a light-dependent manner.[3][4][5] This unique mechanism of action allows for the restoration of physiological ON and OFF responses to light, a critical aspect of natural vision that is often lost in retinal degeneration.[6][7][8]

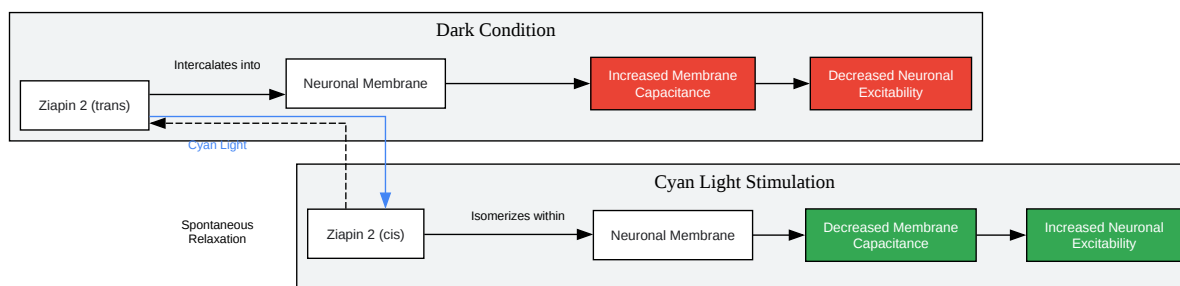
These application notes provide a comprehensive overview and detailed protocols for the use of **Ziapiin 2** in ex vivo retinal explant models, a powerful tool for studying retinal function and screening potential therapeutic compounds.[9][10] The primary application demonstrated is the restoration of light-evoked activity in retinal ganglion cells (RGCs) of genetically blind mouse models.[3][6]

Mechanism of Action

Ziapiin 2 is a phototransducer that absorbs light and converts it into an electrical signal.[8] Its mechanism relies on a light-induced change in its molecular conformation, which in turn alters the physical properties of the neuronal membrane.

- **Dark State (trans-isomer):** In the absence of activating light, **Ziapin 2** exists in its trans-isomeric form. In this state, it integrates into the cell membrane, causing a tonic increase in membrane capacitance. This makes the neuron less prone to excitation.[6]
- **Light-Activated State (cis-isomer):** Upon stimulation with cyan light, **Ziapin 2** undergoes isomerization to the cis form. This conformational change leads to a rapid, phasic decrease in membrane capacitance, thereby boosting the neuron's excitability in response to ionic currents.[5][6]

This modulation of membrane capacitance by **Ziapin 2** effectively restores the light-sensing function of the retina, with pharmacological studies indicating that the primary site of action is at the level of bipolar cells.[3][8] This, in turn, reactivates the downstream retinal network, including the excitatory and inhibitory inputs to RGCs, leading to the generation of physiologically relevant ON, OFF, and ON-OFF responses.[3][6][11]



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Caption: Ziapin 2 Mechanism of Action.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies applying **Ziapin 2** to ex vivo retinal explants from the rd10 mouse model of retinal degeneration.

Parameter	Condition	Value	Species/Model	Reference
Ziapiin 2 Concentration	Incubation of retinal explants	10 μ M	rd10 Mouse	[6][12]
Light Stimulus for Activation	Wavelength	Cyan Light	rd10 Mouse	[6][12]
Power Density	2 and 20 mW/mm ²	rd10 Mouse	[6]	
RGC Light Response	% of responsive RGCs with Ziapiin 2 + Cyan Light	>80%	rd10 Mouse	[12]
% of responsive RGCs with Ziapiin 2 + Green Light	<20%	rd10 Mouse	[12]	
Restored RGC Response Types	Types observed after Ziapiin 2 and cyan light	ON-sustained, ON-transient, ON-OFF, OFF-suppressed, OFF-transient	rd10 Mouse	[12]
Synaptic Inputs to RGCs	Effect of Ziapiin 2	Reactivation of both excitatory (ge) and inhibitory (gi) synaptic inputs	rd10 Mouse	[6][11]

Experimental Protocols

Protocol 1: Preparation of Adult Mouse Retinal Explants

This protocol is adapted from established methods for adult mouse retinal explant culture.[9]
[13]

Materials:

- Adult mouse (e.g., C57Bl/6J or rd10)
- Euthanasia solution (CO₂)
- Dissection microscope
- Sterile dissection tools (forceps, spring scissors)
- Ice-cold Hibernate A medium (without calcium and magnesium)
- Culture medium (e.g., Neurobasal-A supplemented with B27 and N2)[[10](#)]
- Poly-L-lysine and laminin coated coverslips or culture inserts
- Culture dishes
- Incubator (37°C, 5% CO₂)

Procedure:

- Euthanize the mouse according to approved animal welfare protocols.
- Enucleate the eyeball using curved forceps and immerse it in ice-cold Hibernate A medium.
[[9](#)]
- Under a dissection microscope, make a circumferential incision along the limbus to separate the anterior and posterior segments of the eye.[[9](#)]
- Carefully dissect the retina from the eyecup and place it in a new dish containing fresh, ice-cold Hibernate A medium.[[13](#)]
- If required, cut the retina into smaller pieces (e.g., 500 µm in diameter) using a scalpel or tissue chopper.[[13](#)] For many applications, whole or hemi-retinas can be used.
- Remove the Hibernate A medium from the pre-coated coverslips or culture inserts.

- Gently place the retinal explant onto the coated surface with the retinal ganglion cell (RGC) layer facing down.[\[13\]](#)
- Allow the explant to adhere for approximately 5 minutes at room temperature.
- Carefully add the pre-warmed culture medium to the dish. Ensure the explant remains attached.
- Place the culture dish in an incubator at 37°C with 5% CO₂. Cultures can be maintained for up to two weeks.[\[9\]](#)[\[13\]](#)

Protocol 2: Application of Ziapin 2 and Electrophysiological Recording

This protocol describes the application of **Ziapin 2** to restore light sensitivity in degenerate retinal explants, followed by electrophysiological assessment.

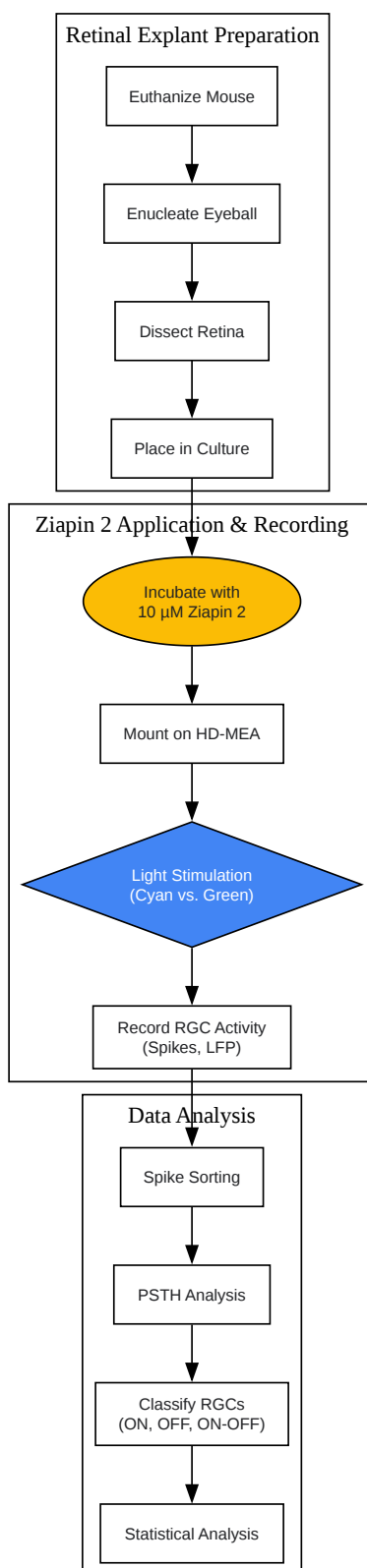
Materials:

- Prepared retinal explants (from Protocol 1)
- **Ziapin 2** stock solution
- Ames' medium
- Patch-clamp setup or High-Density Multi-Electrode Array (HD-MEA) system
- Light source capable of delivering specific wavelengths (cyan and green) and intensities.

Procedure:

- Transfer the retinal explant to the recording chamber of the electrophysiology setup (e.g., HD-MEA).
- Perfuse the explant with Ames' medium.
- Prepare a working solution of 10 µM **Ziapin 2** in Ames' medium.

- Incubate the retinal explant in the **Ziapi**n 2 solution.[6]
- Position the explant on the electrode array, photoreceptor-side up.[6]
- Record the spontaneous and light-evoked activity of RGCs.
 - Light Stimuli: Use full-field flashes of cyan light (e.g., 500 ms duration, 2-20 mW/mm² power density) to elicit responses.[6][12]
 - Control Stimuli: Use green light at the same power density as a negative control, as **Ziapi**n 2 is not efficiently activated by this wavelength.[6][12]
- For patch-clamp recordings, target individual RGCs to measure changes in membrane potential, action potentials, and excitatory/inhibitory synaptic conductances in response to light stimuli.[6]
- For HD-MEA recordings, acquire spike data from multiple RGCs simultaneously to analyze population responses, firing rates, and classify different functional RGC types (ON, OFF, ON-OFF).[12]



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Caption: Experimental workflow for **Ziapin 2** application.

Concluding Remarks

The use of **Ziapiin 2** in ex vivo retinal explants provides a robust and reproducible model for studying the restoration of visual function at the cellular and network levels. This system is invaluable for elucidating the molecule's mechanism of action, screening new photoswitch compounds, and conducting preclinical assessments of potential therapies for retinal degenerative diseases such as Retinitis Pigmentosa and Age-related Macular Degeneration.[1] [7] The protocols outlined here offer a foundation for researchers to investigate the promising therapeutic potential of **Ziapiin 2**.

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